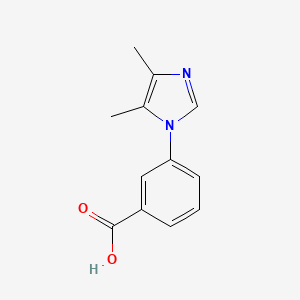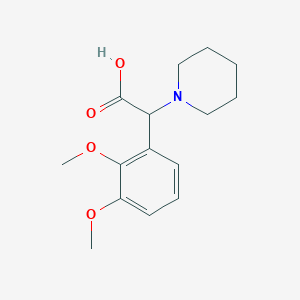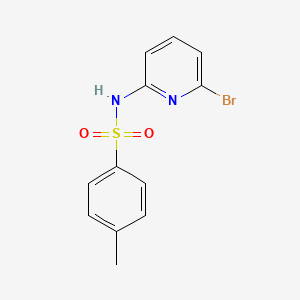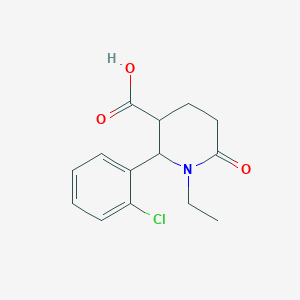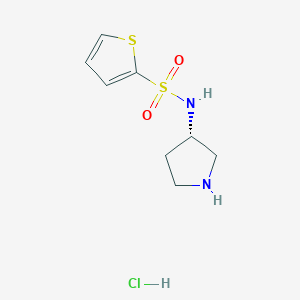
(S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride typically involves the following steps:
Formation of Thiophene-2-sulfonic Acid: This can be achieved through the sulfonation of thiophene using sulfur trioxide or chlorosulfonic acid.
Amidation Reaction: The thiophene-2-sulfonic acid is then reacted with (S)-pyrrolidin-3-ylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonic acid group, yielding thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the sulfonic acid group.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiophene-2-sulfonic acid: Lacks the pyrrolidin-3-ylamide group.
Thiophene-3-sulfonic acid: Sulfonic acid group is at a different position on the thiophene ring.
Pyrrolidin-3-ylamide derivatives: Lacks the thiophene ring.
Uniqueness
Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide hydrochloride is unique due to the presence of both the thiophene ring and the (S)-pyrrolidin-3-ylamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H13ClN2O2S2 |
|---|---|
分子量 |
268.8 g/mol |
IUPAC 名称 |
N-[(3S)-pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m0./s1 |
InChI 键 |
TUIJCMPPRDQAHH-FJXQXJEOSA-N |
手性 SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CS2.Cl |
规范 SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


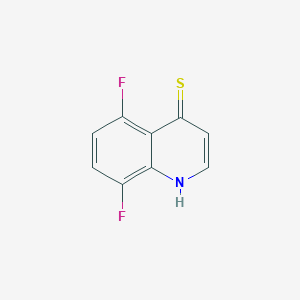
![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
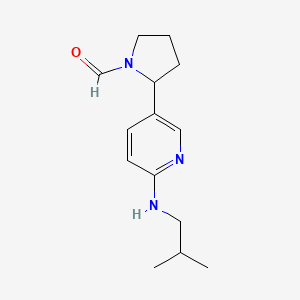
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
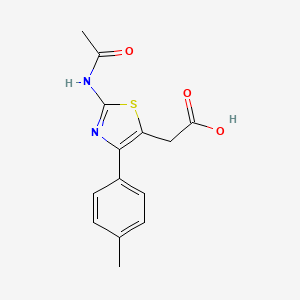
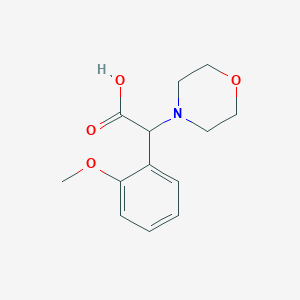
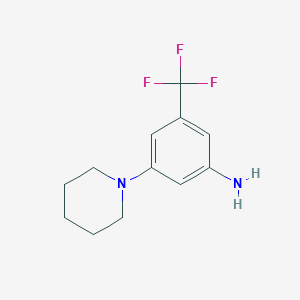
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)

